3-[(biphenyl-4-ylmethyl)sulfanyl]-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-[(Biphenyl-4-ylmethyl)sulfanyl]-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole: is a chemical compound with the molecular formula C30H27N3S . It is a member of the triazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(biphenyl-4-ylmethyl)sulfanyl]-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:
Formation of Biphenyl-4-ylmethyl Sulfide: This step involves the reaction of biphenyl-4-ylmethyl chloride with sodium sulfide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Cyclization Reaction: The biphenyl-4-ylmethyl sulfide is then reacted with 4-tert-butylbenzohydrazide and methyl isothiocyanate to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Biphenyl-4-ylmethyl)sulfanyl]-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Nitrated or halogenated aromatic derivatives
Scientific Research Applications
3-[(Biphenyl-4-ylmethyl)sulfanyl]-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-[(biphenyl-4-ylmethyl)sulfanyl]-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
- 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
Uniqueness
3-[(Biphenyl-4-ylmethyl)sulfanyl]-5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazole is unique due to its specific structural features, such as the presence of the biphenyl-4-ylmethyl sulfanyl group and the 4-tert-butylphenyl group.
Properties
Molecular Formula |
C26H27N3S |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-methyl-5-[(4-phenylphenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C26H27N3S/c1-26(2,3)23-16-14-22(15-17-23)24-27-28-25(29(24)4)30-18-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-17H,18H2,1-4H3 |
InChI Key |
UNZNWYGMBNSWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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